molecular formula C16H26O6 B12569140 Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate CAS No. 168557-58-2

Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B12569140
CAS No.: 168557-58-2
M. Wt: 314.37 g/mol
InChI Key: MSHCBXIJNTVUPW-UHFFFAOYSA-N
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Description

Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid and contains both ethoxy and propynyl functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate can be synthesized through a multi-step organic synthesis process. One common method involves the alkylation of diethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its transformation into various products. The ethoxy and propynyl groups play a crucial role in determining its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2-di(prop-2-yn-1-yl)malonate
  • Dimethyl propargylmalonate
  • Diethyl 2,2-diethoxyethylmalonate

Uniqueness

Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both ethoxy and propynyl groups, which impart distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

CAS No.

168557-58-2

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

diethyl 2-(2,2-diethoxyethyl)-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C16H26O6/c1-6-11-16(14(17)21-9-4,15(18)22-10-5)12-13(19-7-2)20-8-3/h13H,7-10,12H2,1-5H3

InChI Key

MSHCBXIJNTVUPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C#CC)(C(=O)OCC)C(=O)OCC)OCC

Origin of Product

United States

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